molecular formula C11H13ClO3 B2567192 2-Chloro-4-isopropoxy-5-methoxybenzaldehyde CAS No. 94169-57-0

2-Chloro-4-isopropoxy-5-methoxybenzaldehyde

Cat. No. B2567192
CAS RN: 94169-57-0
M. Wt: 228.67
InChI Key: ORZOULWZVFPKPE-UHFFFAOYSA-N
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Description

“2-Chloro-4-isopropoxy-5-methoxybenzaldehyde” is a chemical compound with the molecular formula C11H13ClO3 . It is a solid substance .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H13ClO3/c1-7(2)15-11-5-9(12)8(6-13)4-10(11)14-3/h4-7H,1-3H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 228.68 . It is a solid substance .

Scientific Research Applications

Ruthenium-Mediated Isomerization and Metathesis

Ruthenium-mediated isomerization and ring-closing metathesis (RCM) have been pivotal in synthesizing diverse benzo-fused heterocycles. A simple substrate, akin to 2-allyl-3-isopropoxy-4-methoxybenzaldehyde, was transformed into various 6-, 7-, and 8-membered nitrogen- and oxygen-containing heterocycles. This underscores the versatility of ruthenium catalysts in fostering complex molecular architectures, demonstrating a robust approach for crafting intricate organic frameworks (Otterlo, Pathak, & Koning, 2003).

Synthesis of Chalcone Derivatives

The synthesis of chalcone derivatives from halogenated vanillin, encompassing 3-chloro-4-hydroxy-5-methoxybenzaldehyde, showcases the diverse reactivity and functionalization of benzaldehyde derivatives. These synthesized compounds were evaluated for their antioxidant activity, revealing the potential of such derivatives in creating bioactive molecules (Rijal, Haryadi, & Anwar, 2022).

Solubility and Activity Coefficient Studies

Investigating the solubility and activity coefficients of compounds like 5-chloro-4-hydroxy-3-methoxybenzaldehyde provides critical insights into their physicochemical properties. Such studies are foundational in understanding the solubility behavior of these compounds, which is crucial for their application in various scientific fields (Larachi et al., 2000).

Synthesis of 2-Benzazocines

The creation of 2-benzazocines from substrates like 2-allyl-3-isopropoxy-4-methoxybenzaldehyde using ring-closing metathesis as a central step illustrates the compound's utility in generating complex heterocyclic structures. Some of these compounds demonstrated anti-cancer activity, indicating their potential in medicinal chemistry applications (Panayides et al., 2007).

Safety and Hazards

The safety information for “2-Chloro-4-isopropoxy-5-methoxybenzaldehyde” is available in its Material Safety Data Sheet (MSDS) . For detailed safety and hazard information, please refer to the MSDS.

properties

IUPAC Name

2-chloro-5-methoxy-4-propan-2-yloxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c1-7(2)15-11-5-9(12)8(6-13)4-10(11)14-3/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORZOULWZVFPKPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C(=C1)Cl)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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